N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with various reagents. One common method includes the reaction of 1,3,4-thiadiazole with phenylsulfanyl acetamide under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiadiazole derivatives.
Medicine: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents.
Industry: It is used in the production of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, exerting a broad spectrum of biological activities . The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its liposolubility and ability to interact with cellular components .
Comparison with Similar Compounds
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide can be compared with other thiadiazole derivatives such as:
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound inhibits Abl kinase and has shown potential as an anticancer agent.
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Known for its cytotoxic properties against cancer cell lines.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-14(2)13-17-22-23-20(26-17)21-19(24)18(15-9-5-3-6-10-15)25-16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWTCPMSXNAKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.